

Application Notes and Protocols for the Synthesis of (Phenylsulfonimidoyl)benzene-Containing Ligands

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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

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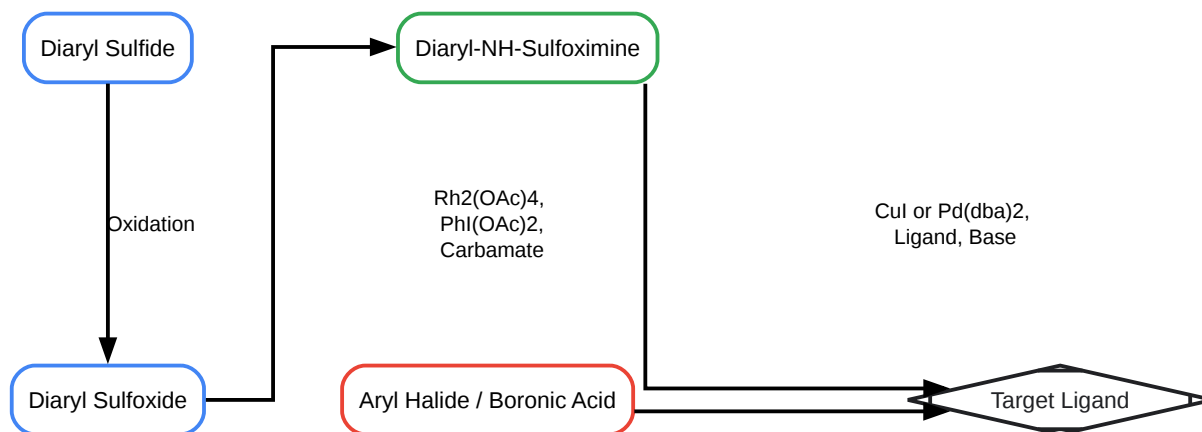
For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene-containing ligands, a class of diaryl sulfoximines, are of significant interest in medicinal chemistry and materials science due to their unique stereochemical properties, metabolic stability, and ability to participate in hydrogen bonding. Their synthesis is a key step in the development of novel therapeutics, particularly in the area of kinase inhibitors, where they have emerged as a valuable pharmacophore. This document provides detailed protocols for the synthesis of these important compounds, focusing on three robust and widely used methods: Rhodium-Catalyzed Imination of Diaryl Sulfoxides, Copper-Catalyzed N-Arylation of NH-Sulfoximines, and Palladium-Catalyzed Buchwald-Hartwig Amination of NH-Sulfoximines.

Synthetic Strategies Overview

The synthesis of (Phenylsulfonimidoyl)benzene-containing ligands typically involves a two-step sequence: the formation of the S,S-diaryl-NH-sulfoximine core, followed by the N-arylation to introduce the second phenyl group on the nitrogen atom. Alternatively, direct imination of a diaryl sulfoxide with an aniline derivative can be employed. The following diagram illustrates the general synthetic workflow.



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Caption: General synthetic workflow for **(Phenylsulfonimidoyl)benzene**-containing ligands.

Experimental Protocols

Method 1: Rhodium-Catalyzed Imination of Diaryl Sulfoxides

This method provides access to the key S,S-diaryl-NH-sulfoximine intermediate from the corresponding diaryl sulfoxide. The reaction proceeds via a rhodium-catalyzed nitrene transfer from a carbamate source.

General Procedure:[1]

- To a suspension of the diaryl sulfoxide (1.0 equiv.), carbamate (1.5 equiv.), and MgO (4.0 equiv.) in CH₂Cl₂ (0.1 M) is added Rh₂(OAc)₄ (2.5 mol %).
- PhI(OAc)₂ (1.5 equiv.) is added to the mixture at room temperature.
- The resulting mixture is stirred at 40 °C for 8 hours.
- Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure.

- The resulting residue is purified by flash chromatography on silica gel to afford the N-protected sulfoximine.
- The protecting group (e.g., Boc, Cbz) can be removed under standard conditions to yield the free NH-sulfoximine.

Table 1: Rhodium-Catalyzed Imination of Diaryl Sulfoxides - Representative Yields

Diaryl Sulfoxide Substrate	Carbamate	Yield (%)
Diphenyl sulfoxide	BocNH ₂	85
4-Methylphenyl phenyl sulfoxide	CbzNH ₂	82
4-Chlorophenyl phenyl sulfoxide	BocNH ₂	78
Dinaphthyl sulfoxide	BocNH ₂	75

Method 2: Copper-Catalyzed N-Arylation of NH-Sulfoximines (Chan-Lam Coupling)

This protocol describes the N-arylation of S,S-diaryl-NH-sulfoximines with arylboronic acids, a versatile method for introducing the second phenyl group.

General Procedure:

- In a reaction vessel, combine the S,S-diaryl-NH-sulfoximine (1.0 equiv.), arylboronic acid (2.0 equiv.), and Cu(OAc)₂ (10 mol %).
- Add a suitable solvent, such as methanol or ethanol, to achieve a concentration of 0.3–1.5 M.^[2]
- The reaction mixture is stirred at room temperature for 24-48 hours, often under an inert atmosphere, although some protocols report successful coupling in the presence of air.
- The progress of the reaction can be monitored by TLC or LC-MS.

- Upon completion, the solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by flash chromatography on silica gel to yield the **(Phenylsulfonimidoyl)benzene**-containing ligand.

Table 2: Copper-Catalyzed N-Arylation of NH-Sulfoximines - Representative Yields[2]

NH-Sulfoximine Substrate	Arylboronic Acid	Yield (%)
Diphenyl-NH-sulfoximine	Phenylboronic acid	94
Diphenyl-NH-sulfoximine	4-Methylphenylboronic acid	96
Diphenyl-NH-sulfoximine	4-Methoxyphenylboronic acid	85
Diphenyl-NH-sulfoximine	4-Fluorophenylboronic acid	91

Method 3: Palladium-Catalyzed N-Arylation of NH-Sulfoximines (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers a powerful alternative for the N-arylation of NH-sulfoximines, particularly with aryl halides as the coupling partners.[3][4][5]

General Procedure:[6]

- To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol %), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv.).
- Add the S,S-diaryl-NH-sulfoximine (1.0 equiv.) and the aryl halide (1.2 equiv.).
- Add a dry, degassed solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M.
- The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

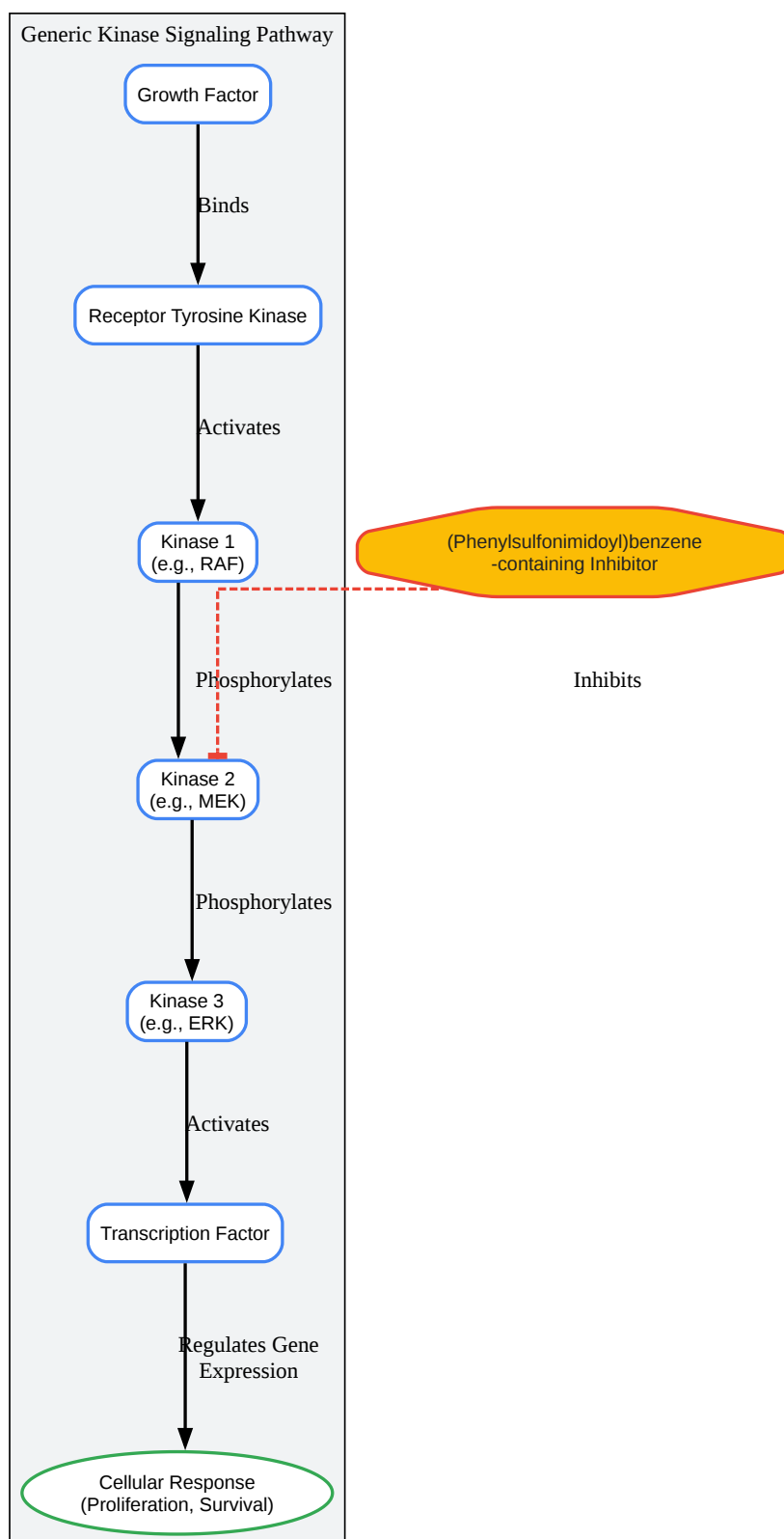
- After cooling to room temperature, the reaction is quenched with water.
- The mixture is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by flash chromatography on silica gel.

Table 3: Palladium-Catalyzed N-Arylation of NH-Sulfoximines - Representative Yields

NH-Sulfoximine Substrate	Aryl Halide	Ligand	Base	Yield (%)
Diphenyl-NH-sulfoximine	Iodobenzene	BINAP	Cs ₂ CO ₃	88
Diphenyl-NH-sulfoximine	Bromobenzene	XPhos	NaOtBu	92
(4-Tolyl)phenyl-NH-sulfoximine	4-Chloroanisole	XPhos	NaOtBu	75
Diphenyl-NH-sulfoximine	2-Bromopyridine	BINAP	Cs ₂ CO ₃	81

Application in Drug Development: Targeting Kinase Signaling

(Phenylsulfonimidoyl)benzene-containing ligands have been successfully incorporated into potent and selective kinase inhibitors.^{[7][8][9][10]} Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. These ligands can act as bioisosteres for other functional groups, improving physicochemical properties and target engagement. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by inhibitors containing this scaffold.



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Caption: Inhibition of a generic kinase cascade by a **(Phenylsulfonimidoyl)benzene** ligand.

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